![molecular formula C18H16N2O3S2 B3005316 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 886960-47-0](/img/structure/B3005316.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex molecule that may be related to the family of compounds described in the provided papers. It contains several distinct structural motifs, including a benzo[d]thiazole, a dimethylthiophene, and a dihydro-1,4-dioxine moiety. These structural elements suggest that the compound could have interesting chemical and biological properties, potentially including anti-inflammatory or antioxidant activity, as indicated by the related compounds in the papers.
Synthesis Analysis
The synthesis of related compounds involves the use of palladium-catalyzed reactions, as described in the first paper. The tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines leads to the formation of dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis, which confirmed the configuration around the double bond of the major stereoisomers . Similarly, the structure of the compound could be analyzed using these techniques to determine its stereochemistry and confirm its identity.
Chemical Reactions Analysis
The related compounds synthesized in the papers are likely to undergo various chemical reactions due to the presence of reactive functional groups. For instance, the benzo[d]thiazole and thiophene moieties could participate in electrophilic substitution reactions, while the dihydro-1,4-dioxine part of the molecule might be involved in redox reactions or serve as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The benzo[d]thiazole and thiophene components could contribute to the compound's aromaticity and electronic properties, while the dihydro-1,4-dioxine moiety could affect its solubility and reactivity. The related compounds in the papers exhibit moderate to significant radical scavenging activity, suggesting that the compound might also possess antioxidant properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One study focused on the synthesis and characterization of thiophene and benzothiazole derivatives, which include compounds structurally similar to N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. These compounds were evaluated for their antimicrobial properties and subjected to molecular docking studies to predict their interaction with biological targets. The research outlines the detailed synthetic routes and provides insights into their structural attributes through various analytical methods (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystal Structure Analysis
Another area of research involved determining the crystal structure of benzothiazole derivatives to understand their molecular configuration, which is crucial for exploring potential applications in materials science and molecular engineering. The study provided comprehensive data on the crystallographic aspects, facilitating a deeper understanding of how these compounds interact at the molecular level (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Antibacterial Agents
Research into benzothiazolyl substituted pyrazol-5-ones has shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings indicate the potential for developing new antibacterial agents from benzothiazole derivatives, with implications for addressing antibiotic resistance (Palkar et al., 2017).
Anti-inflammatory and Analgesic Agents
A study on the synthesis of novel compounds derived from visnaginone and khellinone, which are structurally related to benzothiazole derivatives, demonstrated significant anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibition, showcasing their potential as lead compounds for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Synthesis
Further research into thiophene derivatives has explored their utility in heterocyclic synthesis, providing a foundation for the development of new pharmaceuticals and materials. These studies highlight the versatility of thiophene and benzothiazole derivatives in synthesizing a wide range of heterocyclic compounds with potential applications across various domains (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Wirkmechanismus
Target of Action
The primary targets of this compound are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound has shown potent inhibition potency against M. tuberculosis .
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This interaction leads to changes in the inflammatory response of the body .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These substances are involved in the inflammatory response of the body . Therefore, the compound’s action on this pathway can lead to a reduction in inflammation .
Pharmacokinetics
tuberculosis suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, it prevents the production of substances that cause inflammation . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-10-11(2)24-18(20-16(21)13-9-22-7-8-23-13)15(10)17-19-12-5-3-4-6-14(12)25-17/h3-6,9H,7-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCZOOSNBGFCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=COCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005233.png)
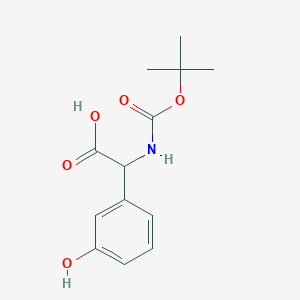
![N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3005236.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3005238.png)

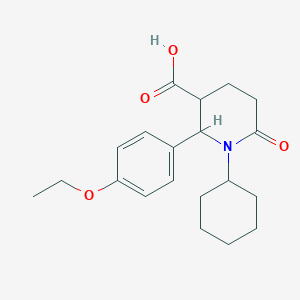

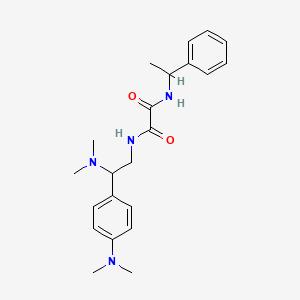
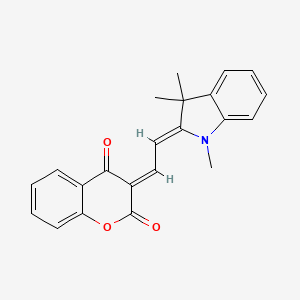
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)
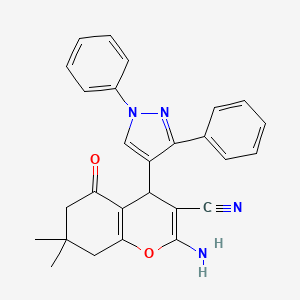

![2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone](/img/structure/B3005254.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)